Physicochemical Profiling and Synthetic Methodologies of 2-Ethyl-2-phenyl-1,3-thiazolidine: A Technical Whitepaper
Physicochemical Profiling and Synthetic Methodologies of 2-Ethyl-2-phenyl-1,3-thiazolidine: A Technical Whitepaper
Executive Summary
The 1,3-thiazolidine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous therapeutics ranging from penicillins to glitazone antidiabetics[1]. While the parent unsubstituted thiazolidine is primarily of academic interest, targeted substitutions at the C2 position drastically alter the molecule's steric environment, lipophilicity, and target-binding kinetics[1][2]. This whitepaper provides an in-depth technical analysis of 2-Ethyl-2-phenyl-1,3-thiazolidine , detailing its physicochemical properties, a self-validating synthetic protocol, and its implications in drug development and material science.
Structural & Physicochemical Profiling
2-Ethyl-2-phenyl-1,3-thiazolidine is characterized by a five-membered saturated ring containing a thioether and an amine group at the 1 and 3 positions, respectively[1]. The C2 carbon is a quaternary chiral center, bonded to an ethyl group, a phenyl ring, the ring sulfur, and the ring nitrogen. This specific substitution pattern restricts the conformational flexibility of the ring and significantly enhances the molecule's lipophilic character compared to its unsubstituted counterparts[2].
The quantitative physicochemical data and predicted mass spectrometry collision cross sections (CCS) are summarized in the tables below.
Table 1: Physicochemical Profile of 2-Ethyl-2-phenyl-1,3-thiazolidine
| Property | Value | Source / Derivation |
| Molecular Formula | C₁₁H₁₅NS | PubChemLite[3] |
| Monoisotopic Mass | 193.09251 Da | PubChemLite[3] |
| SMILES String | CCC1(NCCS1)C2=CC=CC=C2 | PubChemLite[3] |
| InChIKey | IKYNTDBGTUVOSS-UHFFFAOYSA-N | PubChemLite[3][4] |
| XLogP (Predicted) | ~2.6 | PubChemLite[3] |
| Physical State | Colorless to pale yellow liquid | Extrapolated from analogs[2][5] |
Table 2: Predicted Collision Cross Section (CCS) Profiling
CCS values are critical for ion mobility-mass spectrometry (IM-MS) validation.
| Adduct Species | m/z Ratio | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 194.09979 | 142.0 |
| [M-H]⁻ | 192.08523 | 145.9 |
| [M+Na]⁺ | 216.08173 | 149.1 |
| [M+NH₄]⁺ | 211.12633 | 163.7 |
(Data sourced from PubChemLite / CCSbase predictions[3])
Mechanistic Synthesis & Self-Validating Protocol
The synthesis of 2,2-disubstituted 1,3-thiazolidines is achieved via the dehydrative condensation of a ketone (in this case, propiophenone) with cysteamine (2-aminoethanethiol)[1][6].
Causality of Experimental Choices: This reaction is an equilibrium process. To drive the reaction to completion, water must be continuously removed from the system. We utilize toluene as the solvent because it forms a low-boiling azeotrope with water, allowing for efficient removal via a Dean-Stark apparatus [6]. A catalytic amount of p-Toluenesulfonic acid (p-TsOH) is employed to protonate the carbonyl oxygen of propiophenone, increasing its electrophilicity and facilitating the initial nucleophilic attack by the thiol/amine[6].
Fig 1. Step-by-step synthetic workflow and cyclization mechanism of 2-Ethyl-2-phenyl-1,3-thiazolidine.
Step-by-Step Protocol
Note: This protocol is designed as a self-validating system to ensure high yield and purity.
-
Reagent Preparation: Suspend cysteamine hydrochloride (1.2 eq) in anhydrous toluene. Add triethylamine (1.2 eq) dropwise while stirring at room temperature for 15 minutes to liberate the free amine base. Filter off the resulting triethylamine hydrochloride salts.
-
Condensation Initiation: To the filtrate, add propiophenone (1.0 eq) and p-TsOH (0.1 eq).
-
Azeotropic Distillation: Equip the reaction flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (~110°C)[5][6].
-
Validation Checkpoint 1: Monitor the accumulation of water in the Dean-Stark trap. The reaction is nearing completion when water ceases to collect (typically 4-6 hours).
-
Validation Checkpoint 2: Perform Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (8:2). The disappearance of the propiophenone spot confirms reaction completion[6].
-
-
Alkaline Workup: Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃.
-
Causality: This step is critical. It neutralizes the p-TsOH catalyst, preventing the acid-catalyzed reverse hydrolysis of the thiazolidine ring during solvent evaporation[6].
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude racemic product via silica gel column chromatography[6].
-
Analytical Validation: Confirm the structure via ¹H-NMR. The disappearance of the ketone carbonyl carbon in ¹³C-NMR and the appearance of the quaternary C2 signal validate the successful cyclization[7][8].
Pharmacological & Material Science Implications
The structural nuances of 2-Ethyl-2-phenyl-1,3-thiazolidine make it a highly valuable intermediate. Thiazolidine derivatives are extensively documented for their broad-spectrum pharmacological activities, including potent antifungal, antibacterial, and anti-inflammatory effects[9].
Specifically, the substitution of the C2 position with bulky, non-polar groups (ethyl and phenyl) yields an XLogP of ~2.6[3]. This moderate-to-high lipophilicity is a critical design parameter in drug development, as it directly correlates with enhanced penetration through fungal cell walls and bacterial lipid bilayers[2][8]. Similar lipophilic thiazolidine derivatives have been shown to specifically inhibit the initiation of hyphal growth in Candida albicans[8].
Furthermore, in material science, highly lipophilic 2-aryl-1,3-thiazolidines are utilized to functionalize non-polar polymers (like polypropylene) to create advanced antimicrobial filtration membranes[6].
Fig 2. Logical relationship between C2 substitution, physicochemical shifts, and bioactivity.
Conclusion
2-Ethyl-2-phenyl-1,3-thiazolidine represents a structurally robust, lipophilic scaffold with significant potential in both medicinal chemistry and advanced materials. By employing a thermodynamically driven, acid-catalyzed azeotropic distillation, researchers can synthesize this compound with high fidelity. The resulting quaternary C2 center not only dictates the molecule's three-dimensional conformation but also serves as the primary driver for its membrane permeability and subsequent biological efficacy.
References
-
PubChemLite - 2-ethyl-2-phenyl-1,3-thiazolidine (C11H15NS). Université du Luxembourg.[Link]
-
Explore - PubChemLite - IKYNTDBGTUVOSS-UHFFFAOYSA-N. Université du Luxembourg.[Link]
-
Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. PMC (National Institutes of Health).[Link]
-
Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. MDPI.[Link]
-
Thiazolidine. Wikipedia.[Link]
-
Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences.[Link]
Sources
- 1. Thiazolidine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PubChemLite - 2-ethyl-2-phenyl-1,3-thiazolidine (C11H15NS) [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - N - Explore [pubchemlite.lcsb.uni.lu]
- 5. 2-Phenyl-1,3-thiazolidine | 4569-82-8 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. e3s-conferences.org [e3s-conferences.org]
